
Propane, 1,3-diisocyanato-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diisocyanatopropane is an organic compound with the molecular formula C5H6N2O2. It is a member of the isocyanate family, characterized by the presence of two isocyanate groups (-N=C=O) attached to a propane backbone. This compound is known for its reactivity and is used in various industrial and research applications .
准备方法
1,3-Diisocyanatopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-diaminopropane with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a toxic and hazardous reagent . The general reaction is as follows:
H2N−(CH2)3−NH2+2COCl2→O=C=N−(CH2)3−N=C=O+4HCl
Industrial production methods often involve similar reactions but on a larger scale, with additional steps for purification and stabilization of the final product .
化学反应分析
1,3-Diisocyanatopropane undergoes various chemical reactions, primarily due to the reactivity of its isocyanate groups. Some of the key reactions include:
Addition Reactions: Isocyanates readily react with alcohols to form urethanes and with amines to form ureas.
Hydrolysis: In the presence of water, isocyanates hydrolyze to form amines and carbon dioxide.
Polymerization: 1,3-Diisocyanatopropane can polymerize with diols or diamines to form polyurethanes or polyureas, respectively.
科学研究应用
1,3-Diisocyanatopropane is utilized in various scientific research fields:
作用机制
The reactivity of 1,3-diisocyanatopropane is primarily due to its isocyanate groups. These groups can form covalent bonds with nucleophiles such as alcohols, amines, and water. The mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, leading to the formation of urethanes, ureas, or amines . This reactivity is exploited in various applications, from polymer synthesis to biological studies.
相似化合物的比较
1,3-Diisocyanatopropane can be compared with other isocyanates such as:
1,6-Diisocyanatohexane: Used in the production of polyurethanes, it has a longer carbon chain, which affects the properties of the resulting polymers.
Toluene Diisocyanate: Commonly used in flexible foam production, it has aromatic rings that influence its reactivity and the properties of the polymers formed.
Methylenediphenyl Diisocyanate: Used in rigid foam production, it has a more complex structure that provides different mechanical properties to the polymers.
1,3-Diisocyanatopropane is unique due to its shorter carbon chain and the presence of two isocyanate groups, making it highly reactive and suitable for specific applications in polymer chemistry and material science .
属性
CAS 编号 |
3753-93-3 |
|---|---|
分子式 |
C5H6N2O2 |
分子量 |
126.11 g/mol |
IUPAC 名称 |
1,3-diisocyanatopropane |
InChI |
InChI=1S/C5H6N2O2/c8-4-6-2-1-3-7-5-9/h1-3H2 |
InChI 键 |
IKYNWXNXXHWHLL-UHFFFAOYSA-N |
规范 SMILES |
C(CN=C=O)CN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


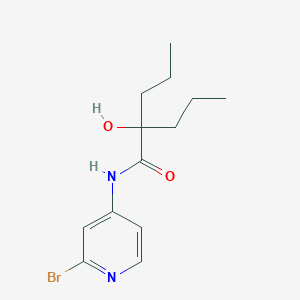
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13890094.png)
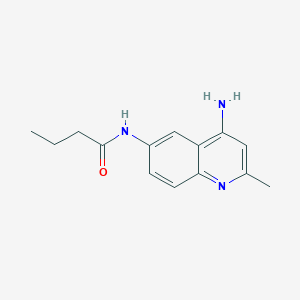
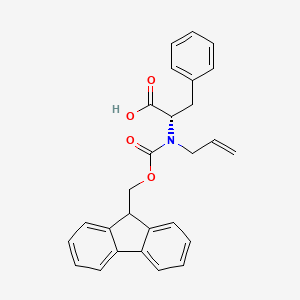

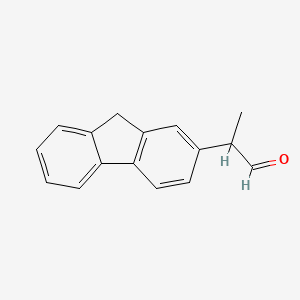
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate](/img/structure/B13890124.png)
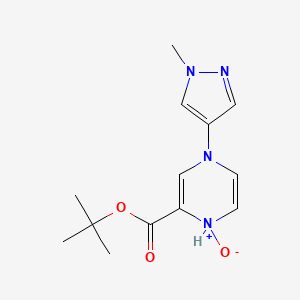
![N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide](/img/structure/B13890134.png)

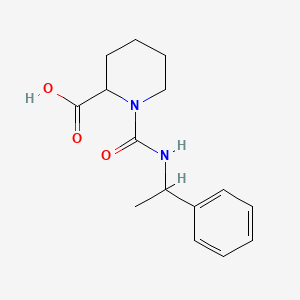
![4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid](/img/structure/B13890153.png)
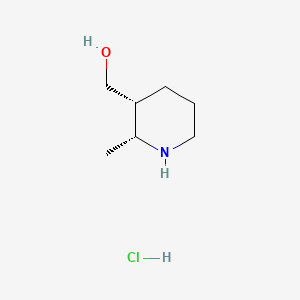
![tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13890171.png)
